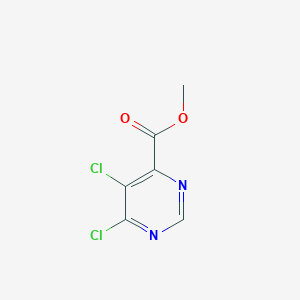![molecular formula C13H24N2O2 B6283738 rac-tert-butyl N-[(3aR,7aS)-octahydro-1H-isoindol-3a-yl]carbamate CAS No. 250275-07-1](/img/no-structure.png)
rac-tert-butyl N-[(3aR,7aS)-octahydro-1H-isoindol-3a-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rac-tert-butyl N-[(3aR,7aS)-octahydro-1H-isoindol-3a-yl]carbamate, also known as R-t-BOC-Isoindole, is a synthetic compound used in a variety of scientific research applications. It is an alkyl carbamate derivative of isoindole, an aromatic heterocyclic compound containing a five-membered ring with two nitrogen atoms. R-t-BOC-Isoindole is a versatile compound that can be used in a wide range of biochemical and physiological studies. Its unique structure and properties make it an ideal compound for a variety of research applications.
Aplicaciones Científicas De Investigación
Rac-tert-butyl N-[(3aR,7aS)-octahydro-1H-isoindol-3a-yl]carbamatendole has a wide range of scientific research applications. It has been used in the synthesis of novel compounds for use in drug development, as well as in the study of enzyme-catalyzed reactions. It has also been used in the study of biochemical pathways, as well as in the study of protein-protein interactions. Additionally, rac-tert-butyl N-[(3aR,7aS)-octahydro-1H-isoindol-3a-yl]carbamatendole has been used in the study of gene expression and regulation.
Mecanismo De Acción
Rac-tert-butyl N-[(3aR,7aS)-octahydro-1H-isoindol-3a-yl]carbamatendole has been found to act as a reversible inhibitor of the enzyme acetylcholinesterase. This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine, which is important for the transmission of nerve signals. By inhibiting the enzyme, rac-tert-butyl N-[(3aR,7aS)-octahydro-1H-isoindol-3a-yl]carbamatendole can increase the levels of acetylcholine in the brain, which can have a variety of effects on behavior and cognition.
Biochemical and Physiological Effects
rac-tert-butyl N-[(3aR,7aS)-octahydro-1H-isoindol-3a-yl]carbamatendole has been found to have a variety of biochemical and physiological effects. In animal studies, it has been found to improve learning and memory, as well as to reduce anxiety and depression-like behaviors. It has also been found to have neuroprotective effects, as well as to reduce inflammation. Additionally, rac-tert-butyl N-[(3aR,7aS)-octahydro-1H-isoindol-3a-yl]carbamatendole has been found to have a variety of effects on the cardiovascular system, including reducing blood pressure and improving heart rate variability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Rac-tert-butyl N-[(3aR,7aS)-octahydro-1H-isoindol-3a-yl]carbamatendole has a number of advantages for use in laboratory experiments. It is relatively stable, and can be stored for extended periods of time. Additionally, it is soluble in a variety of solvents, making it easy to use in a variety of experiments. However, there are some limitations to its use in laboratory experiments. For example, it is not soluble in water, making it unsuitable for experiments involving aqueous solutions. Additionally, it is not very soluble in organic solvents, making it difficult to use in some organic synthesis experiments.
Direcciones Futuras
Rac-tert-butyl N-[(3aR,7aS)-octahydro-1H-isoindol-3a-yl]carbamatendole has a wide range of potential applications in scientific research. One possible future direction is the use of rac-tert-butyl N-[(3aR,7aS)-octahydro-1H-isoindol-3a-yl]carbamatendole in drug development. It could be used to synthesize novel compounds that could be used in the treatment of various diseases. Additionally, it could be used to study the effects of various drugs on the brain and body. Another possible future direction is the use of rac-tert-butyl N-[(3aR,7aS)-octahydro-1H-isoindol-3a-yl]carbamatendole in the study of gene expression and regulation. It could be used to study how different genes are regulated and how their expression is affected by various environmental factors. Finally, rac-tert-butyl N-[(3aR,7aS)-octahydro-1H-isoindol-3a-yl]carbamatendole could be used to study the effects of various compounds on the cardiovascular system, as well as to study the effects of various drugs on the cardiovascular system.
Métodos De Síntesis
Rac-tert-butyl N-[(3aR,7aS)-octahydro-1H-isoindol-3a-yl]carbamatendole can be synthesized using a two-step reaction. The first step involves the reaction of isoindole with a tert-butyl carbamate to form a carbamate ester. The second step involves the deprotection of the carbamate ester with hydrochloric acid to form rac-tert-butyl N-[(3aR,7aS)-octahydro-1H-isoindol-3a-yl]carbamatendole. The reaction can be carried out in a variety of solvents such as dichloromethane, ethyl acetate, and toluene.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-tert-butyl N-[(3aR,7aS)-octahydro-1H-isoindol-3a-yl]carbamate involves the reaction of tert-butyl carbamate with octahydro-1H-isoindole in the presence of a catalyst to form the desired product.", "Starting Materials": [ "tert-butyl carbamate", "octahydro-1H-isoindole", "catalyst" ], "Reaction": [ "Add tert-butyl carbamate to a reaction flask", "Add octahydro-1H-isoindole to the reaction flask", "Add catalyst to the reaction flask", "Heat the reaction mixture to a specific temperature and maintain it for a specific time", "Cool the reaction mixture and extract the product using a suitable solvent", "Purify the product using column chromatography or recrystallization" ] } | |
Número CAS |
250275-07-1 |
Nombre del producto |
rac-tert-butyl N-[(3aR,7aS)-octahydro-1H-isoindol-3a-yl]carbamate |
Fórmula molecular |
C13H24N2O2 |
Peso molecular |
240.3 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



